molecular formula C29H31NO5 B2700165 Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate CAS No. 2006281-57-6

Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate

Cat. No.: B2700165
CAS No.: 2006281-57-6
M. Wt: 473.569
InChI Key: SEZGDIZEAMXBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 3,8,11-Trioxa-5-azatridecan-13-oic acid, 2,2-diMethyl-4-oxo-, is a chemical with the molecular formula C11H21NO6 . It’s used in the preparation of modified macromolecular scaffolds for drug delivery using PAMAM dendrimers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including ester, amine, and ether groups. The presence of these groups can influence the compound’s reactivity and interactions with other molecules .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It’s stored at -20°C and has a predicted pKa of 3.40±0.10 .

Scientific Research Applications

N⋯π and O⋯π Interactions in Crystal Packing

Research highlights the unique crystal packing interactions of related ethyl prop-2-enoates, utilizing rare N⋯π and O⋯π interactions. This study emphasizes the importance of such non-traditional interactions over "directed" hydrogen bonding, providing insights into the molecular organization and potential applications in crystal engineering and design (Zhang, Wu, & Zhang, 2011).

Cyclopropane Derivatives via Blaise Rearrangement

Ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoates, under specific conditions, lead to the formation of cyclopropane derivatives. This process, known as the Blaise rearrangement, opens pathways for the synthesis of structurally complex and valuable organic compounds (Abe & Suehiro, 1982).

Synthesis of 2,3-Diaminoacid Derivatives

The efficient synthesis of ethyl 2,3-diphthalimidoylpropanoate from ethyl propynoate represents a pivotal step in generating 2,3-diaminocarboxylic acid derivatives. This study underscores the importance of reaction media in selective synthesis and offers a potential approach for producing amino acid derivatives (Oe et al., 2014).

Radical Polymerization and Chain Transfer Mechanisms

Ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoates demonstrate significant roles as chain transfer reagents in radical polymerizations, impacting the polymerization process's efficiency and the properties of resulting polymers. This research provides a foundation for novel polymer synthesis methods and the development of materials with tailored properties (Colombani, Beliard, & Chaumont, 1996).

Insights into Quinoxalines Derivatives as Inhibitors

The synthesis and structural analysis of new quinoxalines derivatives offer insights into their potential as inhibitors for c-Jun N-terminal kinases, highlighting the role of molecular docking and dynamics studies in drug discovery and development (Abad et al., 2020).

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-5-33-27(31)26(30-28(32)35-29(2,3)4)25(22-14-10-7-11-15-22)23-16-18-24(19-17-23)34-20-21-12-8-6-9-13-21/h6-19H,5,20H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGDIZEAMXBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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